molecular formula C17H27NO3S B299566 N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide

N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B299566
M. Wt: 325.5 g/mol
InChI Key: XKUVZUPBEWIMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves the blockade of the dopamine D4 receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and motor function. By blocking this receptor, N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can modulate these processes and potentially alleviate the symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide are primarily mediated by its action on the dopamine D4 receptor. This receptor is primarily expressed in the prefrontal cortex, striatum, and limbic regions of the brain. By blocking this receptor, N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide can modulate the activity of these regions and potentially improve various cognitive and behavioral processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide for lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it more difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for the study of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One potential direction is the development of more potent derivatives of this compound that can achieve the desired effects at lower concentrations. Another direction is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Finally, the role of the dopamine D4 receptor in various physiological and behavioral processes can be further elucidated through the use of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide and other selective antagonists.

Synthesis Methods

The synthesis of N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a suitable base. The reaction is carried out under anhydrous conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The product is obtained as a white crystalline solid and can be purified by recrystallization or chromatography.

Scientific Research Applications

N-cyclohexyl-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D4 receptor and can block the activity of this receptor. This makes it a potential candidate for the treatment of conditions such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).

properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-12(2)15-11-17(13(3)10-16(15)21-4)22(19,20)18-14-8-6-5-7-9-14/h10-12,14,18H,5-9H2,1-4H3

InChI Key

XKUVZUPBEWIMQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)C(C)C)OC

Origin of Product

United States

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